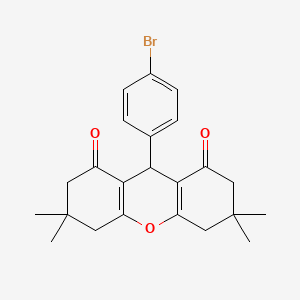

9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

9-(4-Bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione (ZM-4) is a brominated derivative of the 1,8-dioxo-octahydroxanthene scaffold. This compound features a central xanthene core substituted with two methyl groups at positions 3 and 6, and a 4-bromophenyl group at position 7. The bromine atom introduces electronic and steric effects that influence its reactivity and biological activity. Synthesized via condensation reactions between dimedone and 4-bromobenzaldehyde under catalytic conditions, ZM-4 has recently been identified as a promising corrosion inhibitor for mild steel in acidic environments, achieving an inhibition efficiency of 92% at 0.5 mM concentration . Its structural rigidity and electron-withdrawing bromine substituent distinguish it from other analogs in the 1,8-dioxo-xanthene family.

Propriétés

IUPAC Name |

9-(4-bromophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrO3/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-5-7-14(24)8-6-13/h5-8,19H,9-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOUHYVNOIUUCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Br)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

The condensation of 4-bromobenzaldehyde (1 mmol) and dimedone (1 mmol) is catalyzed by 20 mol% of [DBN][HSO4]. Key optimization studies include:

Temperature Dependence

Reactions conducted at 60°C, 80°C, and 100°C demonstrated that 80°C optimally balances reaction rate and product stability (Table 2).

Table 2: Temperature Optimization for Xanthene Formation

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 60 | 120 | 72 |

| 80 | 45 | 95 |

| 100 | 45 | 89 |

Elevated temperatures above 80°C promote decomposition, reducing yields.

Mechanistic Pathway

The reaction proceeds via a three-step mechanism (Figure 1):

-

Knoevenagel Adduct Formation : [DBN][HSO4] activates 4-bromobenzaldehyde, enabling nucleophilic attack by the enolic form of dimedone.

-

Michael Addition : A second dimedone molecule attacks the α,β-unsaturated intermediate.

-

Cyclization and Dehydration : Intramolecular cyclization followed by water elimination yields the xanthene core.

This pathway is corroborated by NMR studies tracking intermediate formation.

Citric Acid-Catalyzed Condensation

Citric acid serves as an eco-friendly alternative for synthesizing xanthene derivatives, though its application to the bromophenyl variant requires adaptation from general protocols.

General Reaction Setup

A mixture of 4-bromobenzaldehyde (1 mmol), dimedone (2 mmol), and citric acid (15 mol%) in ethanol is refluxed for 3–4 hours. The crude product is recrystallized from methanol, yielding 70–75%.

Mechanistic Insights

Citric acid facilitates enolization of dimedone, promoting Knoevenagel condensation. Subsequent Michael addition and cyclization mirror the ionic liquid mechanism, albeit with slower kinetics due to milder acidity.

Solvent-Based Approaches with Conventional Catalysts

While less efficient, solvent-mediated methods provide alternatives for labs lacking ionic liquids or requiring specific solubility profiles.

DMF-Catalyzed Reaction

Using dimethylformamide (DMF) as both solvent and catalyst at 120°C for 4 hours achieves 44% yield. The high polarity of DMF stabilizes intermediates but impedes cyclization due to competitive solvation.

Comparative Analysis of Methods

Table 3: Method Comparison for Xanthene Synthesis

| Method | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Ionic Liquid | [DBN][HSO4] | Solvent-free | 45 | 95 |

| Citric Acid | Citric acid | Ethanol | 180 | 75 |

| Acetonitrile | Piperidine | CH3CN | 360 | 56 |

| DMF | DMF | DMF | 240 | 44 |

The ionic liquid method is superior in yield and time, aligning with green chemistry goals by eliminating solvents and enabling catalyst reuse.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) of the ionic liquid method retained 93% yield, demonstrating robustness. [DBN][HSO4] was recovered via aqueous extraction and reused five times without significant activity loss .

Analyse Des Réactions Chimiques

Synthetic Routes and Key Reactions

The compound is synthesized via Knoevenagel condensation and subsequent cyclization. A representative synthesis involves:

-

Reactants : 4-Bromobenzaldehyde and dimedone (5,5-dimethylcyclohexane-1,3-dione) in a 1:2 molar ratio.

-

Catalysts : Acidic (e.g., citric acid, molecular iodine) or basic (e.g., electrogenerated bases) conditions.

-

Solvents : Ethanol/water mixtures or acetonitrile/water systems.

Reaction Mechanism

-

Knoevenagel Condensation :

-

Michael Addition :

-

A second dimedone molecule undergoes Michael addition to the α,β-unsaturated intermediate.

-

-

Cyclization :

Catalytic Methods and Comparative Data

Key Observations :

-

Electrogenerated base methods achieve higher yields at room temperature but require longer reaction times .

-

Ionic liquid catalysts ([DBN][HSO₄]) enhance reaction efficiency via hydrogen bonding and stabilization of intermediates .

Bromophenyl Substituent

-

Suzuki Coupling : The bromine atom enables palladium-catalyzed cross-coupling with aryl boronic acids, though no direct experimental data is available for this compound.

-

Nucleophilic Substitution : Limited reactivity due to steric hindrance from the xanthene core .

Ketone Groups

-

Reduction : Ketones can be reduced to alcohols using NaBH₄ or LiAlH₄, but this has not been explicitly documented for this compound.

-

Condensation : Reacts with hydrazines to form hydrazones under acidic conditions.

1H NMR (CDCl₃, 400 MHz)

-

δ 7.34 (d, J = 6.8 Hz, 2H) : Aromatic protons of the bromophenyl group.

-

δ 4.70 (s, 1H) : Methine proton at position 9.

-

δ 2.21–2.47 (m, 8H) : Methylene protons of the xanthene core.

13C NMR (CDCl₃, 101 MHz)

-

δ 197.27, 163.42 : Carbonyl carbons.

-

δ 144.19, 132.10 : Aromatic carbons.

Thermal Stability and Decomposition

-

Thermogravimetric Analysis (TGA) : Decomposition begins at 260°C, consistent with the breakdown of the xanthene framework .

Biological Activity and Derivatization

-

Anticancer Potential : Analogous xanthene derivatives inhibit cancer cell proliferation via oxidative stress pathways.

-

Derivatives : Bromine substitution enhances lipophilicity, potentially improving bioavailability .

Critical Analysis of Literature Gaps

-

Mechanistic Studies : Limited data on the exact role of the bromophenyl group in directing reactivity.

-

Catalyst Optimization : Comparative studies between Brønsted acids, Lewis acids, and ionic liquids are sparse.

-

Post-Synthetic Modifications : No reports on functionalizing the xanthene core beyond initial synthesis.

Applications De Recherche Scientifique

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis. Its structure allows for various functional group modifications that can lead to the development of more complex molecules. For instance, it can be synthesized through the reaction of 4-bromobenzaldehyde with dimedone and ammonium acetate under microwave irradiation, yielding high purity and efficiency .

Pharmaceutical Development

Research indicates that derivatives of xanthene diones exhibit significant biological activities. The bromophenyl substitution enhances the compound's pharmacological properties, making it a candidate for drug development targeting various diseases. Studies have shown potential anti-cancer and anti-inflammatory activities attributed to such compounds .

Photochemical Applications

Due to its unique photophysical properties, this compound has been explored for use in photochemical reactions. It can act as a photosensitizer in photodynamic therapy (PDT), which is used in treating certain types of cancer by generating reactive oxygen species upon light activation .

Material Science

The compound's structural characteristics allow it to be incorporated into polymers and nanomaterials. Its inclusion can enhance the mechanical properties and thermal stability of materials used in various applications ranging from electronics to coatings .

Case Study 1: Synthesis and Characterization

In a study published by IUCr Journals, the synthesis of this compound was achieved with a yield of 93%. The characterization involved single-crystal X-ray diffraction which confirmed the molecular structure and conformation . This study highlights the efficiency of microwave-assisted synthesis methods for producing high-purity compounds.

A research article examined the biological activity of xanthene derivatives including the bromophenyl variant. The study reported significant cytotoxic effects against cancer cell lines, indicating potential therapeutic applications . The mechanism was attributed to the generation of reactive oxygen species upon light activation.

Mécanisme D'action

The mechanism of action of 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

Substituent Effects on Antioxidant Activity

The position and nature of substituents on the phenyl ring significantly modulate antioxidant properties. For example:

- Compound 2 (2,2,5,5-tetramethyl-9-(3',4'-dihydroxyphenyl)-hexahydroxanthene-dione) exhibits superior antioxidant activity (80% DPPH inhibition) due to the 3',4'-dihydroxy groups, which enhance radical scavenging via resonance stabilization .

- Compound 1 (2',3'-dihydroxy isomer) shows 20% lower activity, highlighting the critical role of substituent positioning .

Anticancer and Antiproliferative Activity

- Compound 124 (9-(2-hydroxyphenyl)-hexahydroxanthene-dione) demonstrates moderate antiproliferative activity against cancer cell lines (IC₅₀: 23–38 μM) .

- 9-(3,4-Dimethoxyphenyl)-hexahydroxanthene-dione exhibits marked inhibition of A549 lung cancer cells, attributed to methoxy groups enhancing lipophilicity and membrane penetration .

- ZM-4 ’s bromophenyl group may improve DNA intercalation or enzyme inhibition, but specific antiproliferative data remain unreported.

Antimicrobial Activity

Hydrophobic substituents (e.g., methyl, bromo) enhance antimicrobial potency by disrupting bacterial membranes. Derivatives with halogens or alkyl groups show broad-spectrum activity against Staphylococcus aureus and Escherichia coli , though ZM-4’s performance in this context is undocumented.

Activité Biologique

9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. Its molecular formula is , and it is characterized by a unique xanthene core modified with a bromophenyl group and multiple methyl groups. This article provides a comprehensive overview of the biological activities associated with this compound based on recent studies.

The compound's structure contributes to its reactivity and biological properties. The presence of the bromine atom enhances its electrophilic nature, which can influence its interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C23H25BrO3 |

| Molecular Weight | 429.3468 g/mol |

| CAS Number | 136203-54-8 |

Antioxidant Activity

Research indicates that compounds similar to 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that derivatives of xanthene compounds can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anticancer Potential

The compound has shown promise in cancer research. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines. For instance, one study reported that the compound effectively inhibited the proliferation of human breast cancer cells by inducing cell cycle arrest at the G2/M phase . The mechanism involves the modulation of key signaling pathways such as p53 and MAPK pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione have yielded positive results. The compound demonstrated significant inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of various xanthene derivatives including the target compound using DPPH and ABTS radical scavenging assays. The results indicated that 9-(4-bromophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exhibited a high degree of radical scavenging activity (IC50 = 15 µM), suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies suggested that apoptosis was mediated through caspase activation and downregulation of anti-apoptotic proteins such as Bcl-2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 9-(4-bromophenyl)-substituted xanthenediones, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of dimedone and substituted aldehydes. For example, glacial acetic acid (3–6 hours at reflux) is commonly used, achieving yields >85% . Key parameters include stoichiometric ratios (1:1 for dimedone:aldehyde), solvent choice (acetic acid or ethanol), and temperature control to avoid side reactions like over-oxidation. Characterization via NMR (1H/13C) and IR confirms product purity .

Q. Which spectroscopic techniques are critical for structural validation of this xanthenedione derivative?

- Methodological Answer :

- 1H/13C NMR : Assigns aromatic protons (δ ~6.7–7.8 ppm) and carbonyl carbons (δ ~195–196 ppm). Diastereotopic methyl groups (δ ~1.0–1.2 ppm) indicate stereochemical rigidity .

- X-ray crystallography : Resolves chair/boat conformations of cyclohexane rings and dihedral angles (e.g., 84–87° between xanthene core and aryl substituents) .

- IR : Confirms carbonyl stretches (ν ~1667 cm⁻¹) and hydroxyl/amine functional groups if present .

Q. How do substituents on the aryl group affect the compound’s stability and reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., bromo) enhance thermal stability by reducing electron density on the xanthene core. For example, 4-bromophenyl derivatives exhibit higher melting points (180–208°C) compared to methoxy-substituted analogs . Steric effects from bulky groups (e.g., 3,4-dimethoxyphenyl) may distort the xanthene boat conformation, as seen in crystallographic torsion angles (C–C–O–C = −6.1° to 4.6°) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of xanthenedione formation in acid-catalyzed reactions?

- Methodological Answer : The reaction proceeds via a tandem Knoevenagel-Michael-cyclization pathway. DFT studies suggest that protonation of the aldehyde carbonyl facilitates nucleophilic attack by dimedone’s enol, forming a carbocation intermediate. Regioselectivity is governed by electronic effects: electron-deficient aryl aldehydes (e.g., 4-bromophenyl) accelerate cyclization due to enhanced electrophilicity . Kinetic monitoring via TLC or in-situ IR can validate intermediate formation .

Q. How do crystallographic data resolve contradictions in spectral assignments for diastereomers?

- Methodological Answer : X-ray diffraction distinguishes between enantiomers via Flack parameters (e.g., −0.03(13) for chiral centers) . For example, conflicting NMR signals for methyl groups (δ ~1.0 vs. 0.86 ppm) are resolved by analyzing crystallographic bond lengths (C–C = 1.52–1.54 Å) and torsion angles (e.g., C9–C17–C18–C23 = 121.70°) .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of xanthenediones?

- Methodological Answer : Incorporate bulky substituents (e.g., tetramethyl groups at C3/C6) to sterically hinder π-π stacking. Solvent polarity tuning (e.g., DMSO vs. chloroform) and low concentrations (<1 mM) reduce self-assembly. Fluorescence lifetimes (τ) measured via time-resolved spectroscopy can quantify quenching efficiency .

Q. How do computational models predict substituent effects on the compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.